
(2-Azidoethyl)trimethylazanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azidoethyl)trimethylazanium iodide is a chemical compound with the molecular formula C5H13IN4 It is known for its unique structure, which includes an azido group (-N3) attached to an ethyl chain, and a trimethylazanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)trimethylazanium iodide typically involves the reaction of trimethylamine with ethyl iodide to form (2-Iodoethyl)trimethylazanium iodide. This intermediate is then treated with sodium azide to replace the iodine atom with an azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory settings, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Azidoethyl)trimethylazanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and phosphines.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst, or other reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds where the azido group is replaced.
Reduction Reactions: The major product is (2-Aminoethyl)trimethylazanium iodide.
Cycloaddition Reactions: The major products are triazole derivatives.
Aplicaciones Científicas De Investigación
(2-Azidoethyl)trimethylazanium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, especially in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Azidoethyl)trimethylazanium iodide primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is widely used in click chemistry. This reactivity is harnessed in various applications, including the labeling of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .
Comparación Con Compuestos Similares
Similar Compounds
(2-Iodoethyl)trimethylazanium iodide: The precursor in the synthesis of (2-Azidoethyl)trimethylazanium iodide.
(2-Aminoethyl)trimethylazanium iodide: The product of the reduction of this compound.
(2-Azidoethyl)trimethylammonium chloride: A similar compound where the iodide ion is replaced by a chloride ion.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and bioconjugation applications, where the formation of stable triazole rings is desired .
Propiedades
Fórmula molecular |
C5H13IN4 |
|---|---|
Peso molecular |
256.09 g/mol |
Nombre IUPAC |
2-azidoethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C5H13N4.HI/c1-9(2,3)5-4-7-8-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZBFSWMKQMXPZSQ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCN=[N+]=[N-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
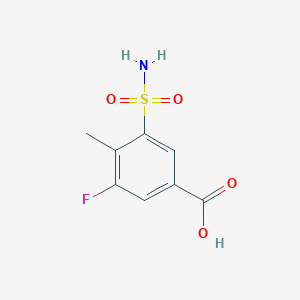
![7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B13514419.png)
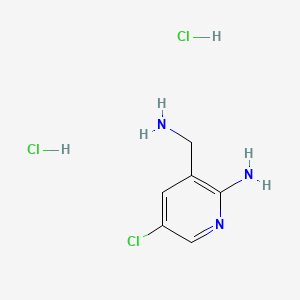
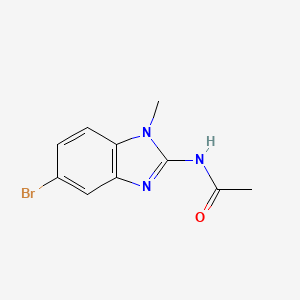
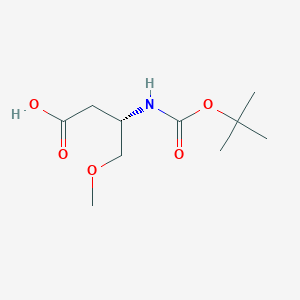
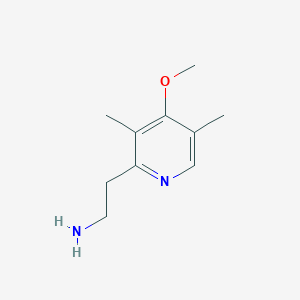
![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)



![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)

